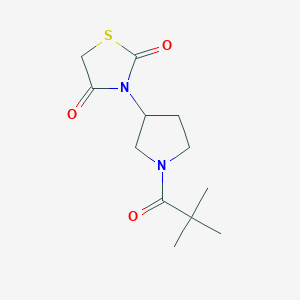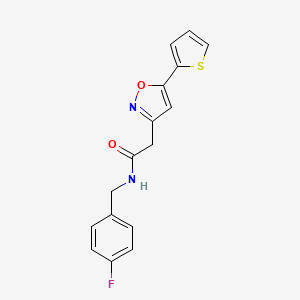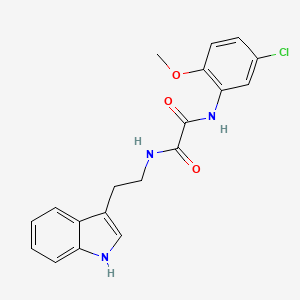
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, also known as PTZD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTZD belongs to the class of thiazolidinedione derivatives, which are known for their insulin-sensitizing properties. In
作用機序
Target of Action
The primary target of 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione, a thiazolidinedione derivative, is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of specific genes and decreasing transcription of others . The main effect of this gene expression modulation is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ leads to several downstream effects. It increases the dependence of cells on the oxidation of carbohydrates, specifically glucose, for energy . This results in a decrease in insulin resistance . Additionally, it modifies adipocyte differentiation and inhibits VEGF-induced angiogenesis . It also leads to a decrease in levels of certain interleukins (e.g., IL-6) and an increase in adiponectin levels .
Pharmacokinetics
They are known to increase the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .
Result of Action
The activation of PPARγ by this compound leads to molecular and cellular effects such as decreased insulin resistance, modified adipocyte differentiation, inhibited angiogenesis, and altered levels of certain interleukins and adiponectin . These changes can have significant impacts on metabolic processes and disease states.
実験室実験の利点と制限
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for PPARγ activation. However, this compound also has limitations, including its potential toxicity, limited solubility in aqueous solutions, and the need for further optimization of the synthesis method.
将来の方向性
For 3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione research include optimization of the synthesis method, development of this compound analogs with improved pharmacological properties, and clinical trials to evaluate its safety and efficacy in humans. This compound also has potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells into insulin-producing cells.
合成法
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione can be synthesized through the reaction of pivalic acid, pyrrolidine, and thiosemicarbazide. The reaction is carried out in the presence of a catalytic amount of acetic acid and yields this compound as a white crystalline powder. The reaction can be optimized by varying the reaction temperature, reaction time, and the molar ratio of the starting materials.
科学的研究の応用
3-(1-Pivaloylpyrrolidin-3-yl)thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent the development of diabetic complications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSJDQGACAMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![4-Boc-9-oxa-1,4-diaza-spiro[5.5]undecane hydrochloride](/img/structure/B2899437.png)

![Cyclohex-3-en-1-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2899439.png)

![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2899447.png)

![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)



